molecular formula C18H28ClNO3 B4409402 1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride

1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride

Cat. No. B4409402
M. Wt: 341.9 g/mol
InChI Key: HEMUXOSTZYFJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride, commonly known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties.

Scientific Research Applications

PEP has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of neuroscience, where PEP has been shown to have a significant impact on the central nervous system. PEP has been found to act as a dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

PEP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, focus, and motivation. PEP also has an impact on the release of serotonin, which is responsible for regulating mood and emotions.
Biochemical and Physiological Effects
PEP has been shown to have a range of biochemical and physiological effects. Studies have found that PEP can increase heart rate, blood pressure, and body temperature. PEP has also been shown to increase the release of glucose and fatty acids from adipose tissue, which can lead to increased energy levels.

Advantages and Limitations for Lab Experiments

PEP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. PEP is also highly selective for dopamine and norepinephrine reuptake inhibition, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, PEP has some limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. PEP is also a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on PEP. One area of research is in the development of new drugs for the treatment of neurological disorders. PEP has shown promise as a potential candidate for the treatment of Parkinson's disease and ADHD, and further research is needed to explore its potential in these areas. Another area of research is in the study of the long-term effects of PEP on the brain and body. More research is needed to understand the potential risks associated with long-term use of PEP. Finally, there is a need for further research on the synthesis and purification of PEP, as this can impact the quality and consistency of the compound used in research.
Conclusion
In conclusion, PEP is a synthetic compound that has potential applications in various fields, particularly in the field of neuroscience. PEP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. PEP has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of PEP and to understand its long-term effects on the brain and body.

properties

IUPAC Name

1-[4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-2-18(20)16-6-8-17(9-7-16)22-15-14-21-13-12-19-10-4-3-5-11-19;/h6-9H,2-5,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUXOSTZYFJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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